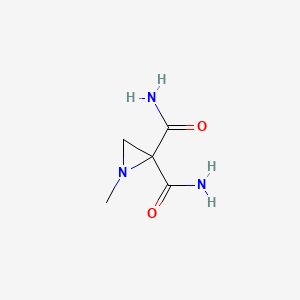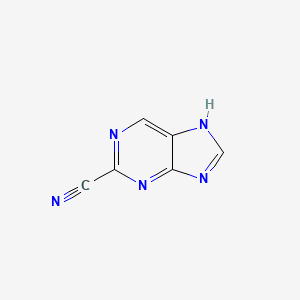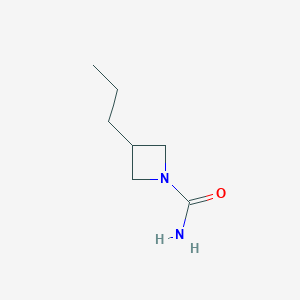
1h-Indene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-6-carbaldehyde is an organic compound belonging to the indene family It is characterized by the presence of an aldehyde functional group attached to the sixth position of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 1H-Indene-6-carboxylic acid.
Reduction: 1H-Indene-6-methanol.
Substitution: Halogenated or nitro-substituted indene derivatives.
Applications De Recherche Scientifique
1H-Indene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
1H-Indene-6-carbaldehyde can be compared with other indene derivatives such as 1H-Indene-3-carbaldehyde and 1H-Indene-2-carbaldehyde. While all these compounds share the indene core structure, their chemical properties and reactivity differ due to the position of the aldehyde group. This positional difference can influence their reactivity and applications in various fields.
Comparaison Avec Des Composés Similaires
- 1H-Indene-3-carbaldehyde
- 1H-Indene-2-carbaldehyde
- 1H-Indene-5-carbaldehyde
Propriétés
Numéro CAS |
204585-01-3 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2 |
Clé InChI |
GFCHZZSVRKNHID-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)


